Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 20 h, rt
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran ; -78 °C
2.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
2.3 Solvents: tert-Butanol ; 30 min, -30 °C; -30 °C → -78 °C
2.4 Reagents: Ammonium chloride ; -78 °C; -78 °C → rt
3.1 Reagents: Methanesulfonamide , AD-mix-α Solvents: tert-Butanol , tert-Butyl methyl ether , Water ; 15 min, rt; rt → -8 °C
3.2 7 d, -8 °C
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ; 2 h, rt
4.2 Reagents: Triethylamine ; rt
5.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; overnight, rt
6.1 Reagents: Pyridine , Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 36 h, rt
6.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
7.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C
7.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
7.3 Reagents: Methanol ; 0 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt
9.1 Catalysts: Tetrakis(triphenylphosphine)palladium , (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ; overnight, 65 °C
Reference
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al,
Beilstein Journal of Organic Chemistry,
2019,
15,
2271-2276